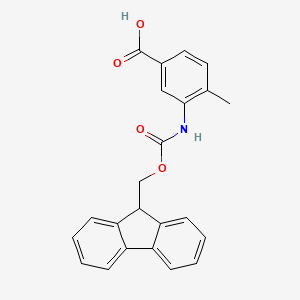

Fmoc-3-amino-4-methylbenzoic acid

CAS No.: 1072901-59-7

Cat. No.: VC2273679

Molecular Formula: C23H19NO4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072901-59-7 |

|---|---|

| Molecular Formula | C23H19NO4 |

| Molecular Weight | 373.4 g/mol |

| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylbenzoic acid |

| Standard InChI | InChI=1S/C23H19NO4/c1-14-10-11-15(22(25)26)12-21(14)24-23(27)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) |

| Standard InChI Key | MNLLXICLNDZTOF-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structural Properties

Fmoc-3-amino-4-methylbenzoic acid is a crystalline solid characterized by its unique molecular structure that features the Fmoc protecting group attached to the amino functionality of 3-amino-4-methylbenzoic acid. This compound plays a crucial role in peptide chemistry and organic synthesis.

Basic Chemical Information

The compound is identified through several key chemical identifiers, as presented in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1072901-59-7 |

| Molecular Formula | C₂₃H₁₉NO₄ |

| Molecular Weight | 373.40 g/mol |

| Physical Form | Solid |

| Functional Group | Fmoc |

| MDL Number | MFCD01861379 |

| Hazard Classification | Irritant |

The chemical structure of Fmoc-3-amino-4-methylbenzoic acid includes a benzoic acid backbone with a methyl group at the 4-position and an Fmoc-protected amino group at the 3-position . This unique arrangement provides the compound with its distinctive chemical properties and reactivity profile.

Chemical Nomenclature and Synonyms

The compound is known by multiple names in scientific literature and commercial catalogs:

-

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoic acid

-

N-(9-Fluorenylmethoxycarbonyl)-3-amino-4-methylbenzoic acid

-

N-(9-Fluorenylmethoxycarbonyl)-3-amino-4-toluic acid

-

3-(Fmoc-amino)-4-methylbenzoic acid

-

Fmoc-(3)ABZ(4-ME)-OH

Structural Characteristics and Chemical Properties

The molecular structure of Fmoc-3-amino-4-methylbenzoic acid features several key components that determine its chemical behavior in various reactions and applications.

Molecular Structure

The compound contains a central benzoic acid structure with key substituents:

-

A carboxylic acid group (-COOH)

-

A methyl group at the 4-position

-

An Fmoc-protected amino group at the 3-position

The SMILES notation for this compound is: Cc1ccc(cc1NC(=O)OCC2c3ccccc3-c4ccccc24)C(O)=O

The Fmoc group consists of the 9-fluorenylmethoxycarbonyl moiety, which serves as a protective group for the amino functionality. This protective group is crucial for controlling reactivity during peptide synthesis and other chemical transformations.

Physical and Chemical Properties

Fmoc-3-amino-4-methylbenzoic acid exhibits the following physical and chemical properties:

-

Physical State: Solid at room temperature

-

Solubility: Limited solubility in water; soluble in polar organic solvents like DMF, DMSO, and dichloromethane

-

Reactivity: Contains both a protected amino group and a free carboxylic acid group, allowing for selective reactions

-

Stability: Generally stable under standard laboratory conditions, but sensitive to strong bases which can remove the Fmoc protecting group

Applications in Research and Industry

Fmoc-3-amino-4-methylbenzoic acid has several important applications in both research and industrial settings, particularly in the field of peptide chemistry and pharmaceutical development.

Peptide Synthesis

The primary application of Fmoc-3-amino-4-methylbenzoic acid is in solid-phase peptide synthesis (SPPS). The compound can be used to:

-

Introduce non-natural amino acid residues into peptide sequences

-

Create peptide bonds through the free carboxylic acid group while maintaining the protected amino functionality

-

Synthesize peptides with specific structural modifications for studying structure-activity relationships

The related compounds mentioned in the search results, such as 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, have been used to prepare preloaded diaminobenzoate resins for solid-phase peptide synthesis, suggesting similar applications for Fmoc-3-amino-4-methylbenzoic acid .

Pharmaceutical Research

In pharmaceutical research, Fmoc-3-amino-4-methylbenzoic acid can serve as:

-

A building block for the synthesis of bioactive compounds

-

A precursor for creating drug candidates with specific structural features

-

A component in the development of peptide-based therapeutics

Material Science Applications

Beyond its use in peptide chemistry, this compound may also find applications in:

-

Development of functionalized materials

-

Creation of specialty polymers with specific properties

-

Synthesis of compounds with unique optical or electronic characteristics

Comparison with Related Compounds

To better understand the properties and applications of Fmoc-3-amino-4-methylbenzoic acid, it is helpful to compare it with structurally related compounds.

Comparison with Fmoc-4-amino-3-methylbenzoic acid

Fmoc-4-amino-3-methylbenzoic acid (CAS: 892878-63-6) is a positional isomer of our target compound, with the amino and methyl groups in reversed positions:

Despite their structural similarity, these positional isomers may exhibit different reactivity patterns and applications in peptide synthesis due to the altered position of functional groups.

Comparison with Other Fmoc-Protected Amino Acids

Fmoc-3-amino-4-methylbenzoic acid differs from standard Fmoc-protected amino acids in several important ways:

-

It contains a benzoic acid backbone rather than an α-amino acid structure

-

The carboxylic acid group is part of an aromatic ring system, affecting its reactivity

-

It contains additional functional groups (methyl) that can influence properties like solubility and reactivity

These differences make it valuable for introducing non-standard residues into peptide structures, potentially altering properties like folding, stability, and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume